molecular formula C7H15NO2 B3187283 7-Hydroxyheptanamide CAS No. 14565-12-9

7-Hydroxyheptanamide

Cat. No. B3187283
CAS RN: 14565-12-9
M. Wt: 145.2 g/mol
InChI Key: FBOYCYMZFCPELD-UHFFFAOYSA-N
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Description

7-Hydroxyheptanamide (CAS# 14565-12-9) is a useful research chemical . It has a molecular weight of 145.20 and a molecular formula of C7H15NO2 . The compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

In the field of medicinal chemistry, 7-Hydroxyheptanamide has been synthesized as part of a series of ACY-1215 analogs based on a diphenylpyrimidine scaffold . The most potent compound in this series, 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, inhibited HDAC6 with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1 .


Molecular Structure Analysis

The molecular structure of 7-Hydroxyheptanamide includes 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

7-Hydroxyheptanamide has a molecular weight of 145.20 and a molecular formula of C7H15NO2 . It has a complexity of 93.6, a topological polar surface area of 63.3, and an XLogP3 of -1.1 .

Future Directions

Research on 7-Hydroxyheptanamide and related compounds is ongoing, particularly in the field of cancer treatment. For example, ACY-1215 analogs, which include 7-Hydroxyheptanamide, have shown promise as potent selective histone deacetylases 6 inhibitors . This suggests potential future directions for the use of 7-Hydroxyheptanamide in the development of new antitumor agents .

properties

IUPAC Name

7-hydroxyheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-7(10)5-3-1-2-4-6-9/h9H,1-6H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYCYMZFCPELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319061
Record name 7-Hydroxyheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyheptanamide

CAS RN

14565-12-9
Record name 7-Hydroxyheptanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14565-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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